Cas no 2229536-95-0 (tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate)

tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate
- EN300-1901774
- 2229536-95-0
- tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate
-
- インチ: 1S/C15H24N2O3/c1-10-6-7-11(13(8-10)19-5)12(9-16)17-14(18)20-15(2,3)4/h6-8,12H,9,16H2,1-5H3,(H,17,18)
- InChIKey: SWAWHGFVQPWYGD-UHFFFAOYSA-N
- SMILES: O(C(NC(CN)C1C=CC(C)=CC=1OC)=O)C(C)(C)C
計算された属性
- 精确分子量: 280.17869263g/mol
- 同位素质量: 280.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 315
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 73.6Ų
tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1901774-0.25g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 0.25g |
$774.0 | 2023-09-18 | ||
Enamine | EN300-1901774-2.5g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1901774-10.0g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1901774-0.05g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1901774-1g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1901774-1.0g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-1901774-0.1g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1901774-5.0g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1901774-0.5g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1901774-10g |
tert-butyl N-[2-amino-1-(2-methoxy-4-methylphenyl)ethyl]carbamate |
2229536-95-0 | 10g |
$3622.0 | 2023-09-18 |
tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamateに関する追加情報
Introduction to tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate (CAS No. 2229536-95-0)
Tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate (CAS No. 2229536-95-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, an amino functional group, and a substituted phenyl ring. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.
The chemical structure of tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate is defined by its tert-butyl protecting group, which provides stability and protection for the amino group during synthetic transformations. The presence of the methoxy and methyl substituents on the phenyl ring imparts additional functional versatility, making this compound a promising candidate for the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of compounds like tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate in drug discovery. For instance, studies have shown that similar structures exhibit potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These findings underscore the potential of this compound as a lead molecule for further optimization and development.
In the context of pharmaceutical research, tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate serves as a key intermediate in the synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The tert-butyl protecting group in this compound can be selectively removed under specific conditions, releasing the active drug moiety. This approach enhances the pharmacokinetic properties of the final drug product, such as improved solubility, stability, and reduced toxicity.
The synthesis of tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate involves several well-established chemical reactions. One common synthetic route starts with the reaction of 2-methoxy-4-methylbenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reduced to yield the corresponding amine, which is subsequently protected with tert-butyl carbamate (Boc) to form the final product. This synthetic pathway is highly efficient and can be scaled up for industrial production.
The physical and chemical properties of tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate have been extensively studied. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. These properties make it suitable for various synthetic transformations and purification techniques.
In terms of safety and handling, tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate should be stored under dry conditions and protected from light to maintain its stability. Standard laboratory safety protocols should be followed when handling this compound to ensure safe working conditions.
The potential applications of tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate extend beyond its use as a synthetic intermediate. Recent research has explored its role in the development of new materials and coatings with enhanced functional properties. For example, derivatives of this compound have been used to create self-healing materials that can repair damage autonomously, which has significant implications for industries such as automotive and aerospace.
In conclusion, tert-butyl N-2-amino-1-(2-methoxy-4-methylphenyl)ethylcarbamate (CAS No. 2229536-95-0) is a multifaceted compound with broad applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique structural features and versatile reactivity make it an invaluable tool for scientists working on the development of novel therapeutic agents and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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